![molecular formula C8H11N3O B14465424 Bicyclo[2.2.1]heptane-1-carbonyl azide CAS No. 65864-91-7](/img/structure/B14465424.png)
Bicyclo[2.2.1]heptane-1-carbonyl azide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bicyclo[221]heptane-1-carbonyl azide is a compound that features a bicyclic structure with a carbonyl azide functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[2.2.1]heptane-1-carbonyl azide typically involves the reaction of bicyclo[2.2.1]heptane-1-carboxylic acid with azide reagents. One common method is the Curtius rearrangement, where the carboxylic acid is first converted to an acyl azide using reagents like diphenylphosphoryl azide (DPPA) or sodium azide in the presence of a dehydrating agent . The acyl azide then undergoes thermal decomposition to form the isocyanate intermediate, which can be further reacted to yield the desired this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to the specialized nature of the compound. large-scale synthesis would likely involve optimization of the Curtius rearrangement process to ensure high yield and purity.
化学反应分析
Types of Reactions
Bicyclo[2.2.1]heptane-1-carbonyl azide can undergo various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions, forming new cyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in polar aprotic solvents like acetonitrile (CH3CN) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas (H2).
Cycloaddition: Various dienes and dienophiles under thermal or catalytic conditions.
Major Products Formed
Substitution: Formation of substituted bicyclo[2.2.1]heptane derivatives.
Reduction: Formation of bicyclo[2.2.1]heptane-1-amine.
Cycloaddition: Formation of complex bicyclic or polycyclic structures.
科学研究应用
Bicyclo[2.2.1]heptane-1-carbonyl azide has several applications in scientific research:
作用机制
The mechanism of action of bicyclo[2.2.1]heptane-1-carbonyl azide involves its ability to undergo various chemical transformations. The azide group can be converted to an amine, isocyanate, or other functional groups, allowing the compound to interact with different molecular targets and pathways. For example, in medicinal chemistry, the compound can be used to modify drug molecules to enhance their activity or selectivity .
相似化合物的比较
Similar Compounds
Bicyclo[2.2.1]heptane-1-carboxylic acid: The precursor to bicyclo[2.2.1]heptane-1-carbonyl azide, used in similar synthetic applications.
Bicyclo[2.2.1]heptane-1-amine: A reduction product of the azide, used in the synthesis of amine-containing compounds.
Bicyclo[1.1.0]butane: A structurally related compound with different reactivity and applications.
Uniqueness
This compound is unique due to its combination of a bicyclic structure and an azide functional group. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in synthetic chemistry and drug discovery .
属性
CAS 编号 |
65864-91-7 |
|---|---|
分子式 |
C8H11N3O |
分子量 |
165.19 g/mol |
IUPAC 名称 |
bicyclo[2.2.1]heptane-1-carbonyl azide |
InChI |
InChI=1S/C8H11N3O/c9-11-10-7(12)8-3-1-6(5-8)2-4-8/h6H,1-5H2 |
InChI 键 |
XKPKSFVDDBUAOC-UHFFFAOYSA-N |
规范 SMILES |
C1CC2(CCC1C2)C(=O)N=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


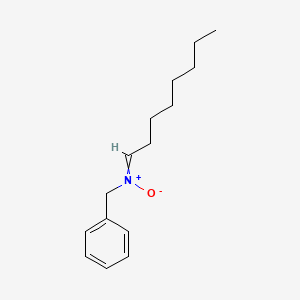
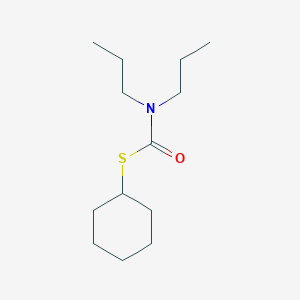
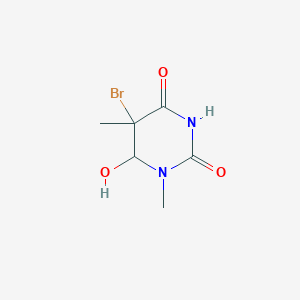
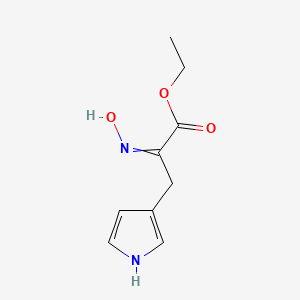
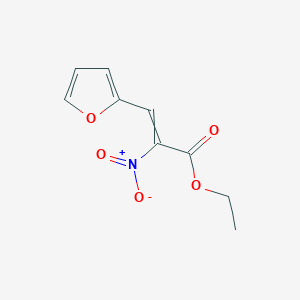
![Thieno[3,2-b][1,6]naphthyridine](/img/structure/B14465384.png)
![N-[6-[(3-acetyl-3,5,12-trihydroxy-6,11-dioxo-10-phenylmethoxy-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide](/img/structure/B14465395.png)

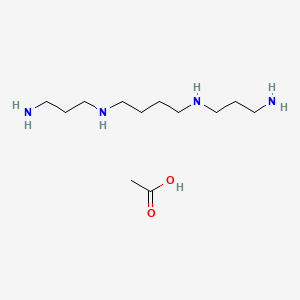

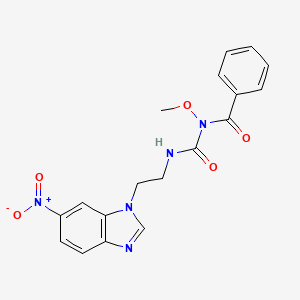
![Butanenitrile, 3-bicyclo[2.2.1]hept-2-ylidene-](/img/structure/B14465430.png)
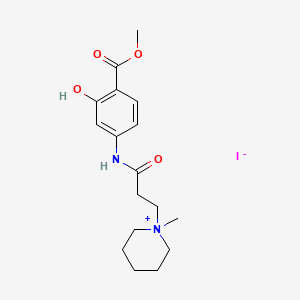
![1,1'-Disulfanediylbis[2,4-dimethoxy-5-(methylsulfanyl)benzene]](/img/structure/B14465443.png)
